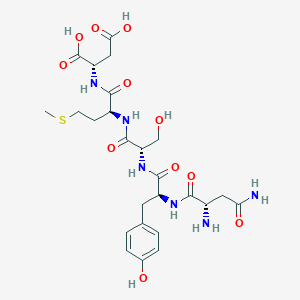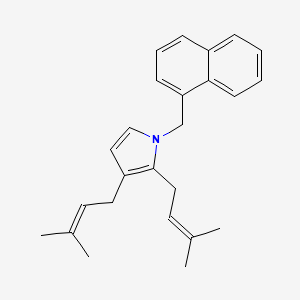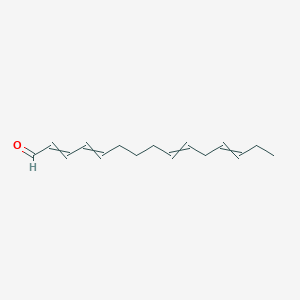![molecular formula C8H11NO3 B14211604 (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol CAS No. 821806-12-6](/img/structure/B14211604.png)
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol is a chemical compound that features a pyridine ring attached to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol typically involves the reaction of pyridin-2-ol with an epoxide or a diol under basic conditions. One common method is the reaction of pyridin-2-ol with glycidol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-2-ol attacks the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: The major products include aldehydes or ketones.
Reduction: The major products include piperidine derivatives.
Substitution: The major products depend on the nucleophile used, such as halogenated or aminated derivatives.
Scientific Research Applications
(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The pyridine ring can interact with various biological targets, while the diol moiety can form hydrogen bonds with active site residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: A precursor in the synthesis of (2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol.
Glycidol: Another precursor used in the synthesis.
Piperidine derivatives: Formed through the reduction of the pyridine ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a diol moiety, which provides a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in drug development make it a valuable compound in scientific research.
Properties
CAS No. |
821806-12-6 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2R)-3-pyridin-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c10-5-7(11)6-12-8-3-1-2-4-9-8/h1-4,7,10-11H,5-6H2/t7-/m1/s1 |
InChI Key |
RXSMKUFIMVNGIR-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)OC[C@@H](CO)O |
Canonical SMILES |
C1=CC=NC(=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)

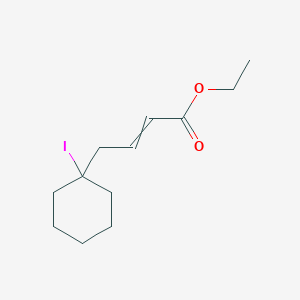
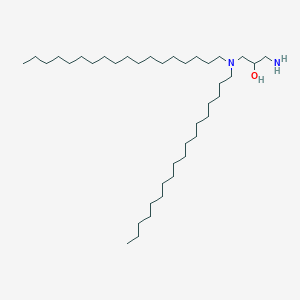
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)

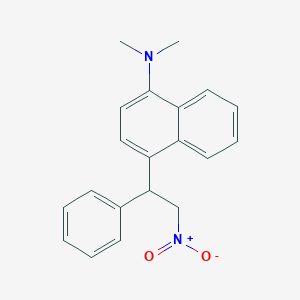
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
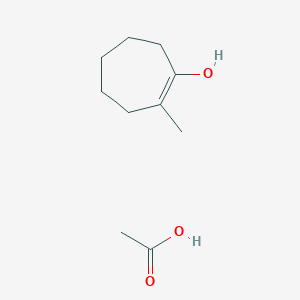
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)

